2,5-Dimethylimidazo[1,2-a]pyridin-8-ol

Lipophilicity Drug Design ADME

2,5-Dimethylimidazo[1,2-a]pyridin-8-ol (CAS 381243-64-7) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family. With a molecular formula of C₉H₁₀N₂O and a molecular weight of 162.19 g/mol, it features methyl substitutions at the 2- and 5-positions and a hydroxyl group at the 8-position of the fused bicyclic core.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B11921823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylimidazo[1,2-a]pyridin-8-ol
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=NC(=CN12)C)O
InChIInChI=1S/C9H10N2O/c1-6-5-11-7(2)3-4-8(12)9(11)10-6/h3-5,12H,1-2H3
InChIKeyWPAUEFFLPRFTQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethylimidazo[1,2-a]pyridin-8-ol – Core Chemical Identity and Sourcing Baseline


2,5-Dimethylimidazo[1,2-a]pyridin-8-ol (CAS 381243-64-7) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family . With a molecular formula of C₉H₁₀N₂O and a molecular weight of 162.19 g/mol, it features methyl substitutions at the 2- and 5-positions and a hydroxyl group at the 8-position of the fused bicyclic core . Computed physicochemical properties include an XLogP of approximately 2.2, a topological polar surface area (TPSA) of 37.5 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds . The compound is commercially available at a catalog purity of 97% from multiple suppliers and is primarily utilized as a versatile scaffold and building block in medicinal chemistry and early-stage drug discovery .

Why 2,5-Dimethylimidazo[1,2-a]pyridin-8-ol Cannot Be Replaced by a Close Imidazopyridine Analog


Although the imidazo[1,2-a]pyridine scaffold is a recognized privileged structure, subtle variations in substitution pattern profoundly alter physicochemical and ADME-related properties. Replacing 2,5-dimethylimidazo[1,2-a]pyridin-8-ol with the unsubstituted imidazo[1,2-a]pyridin-8-ol (des-methyl, LogP ~1.0–1.4) would reduce lipophilicity by approximately 0.8–1.2 log units, potentially compromising membrane permeability and target binding affinity . Conversely, using 2,5-dimethylimidazo[1,2-a]pyridine lacking the 8‑OH group (HBD = 0, TPSA = 17.3 Ų) eliminates a key hydrogen-bond donor, drastically altering solubility and target engagement profiles . Even the mono-methyl analog 2-methylimidazo[1,2-a]pyridin-8-ol (LogP ~1.35) differs by roughly 0.85 log units in lipophilicity, which can shift off-target liability and metabolic clearance . These quantifiable differences in lipophilicity, hydrogen-bonding capacity, and polar surface area mean that “in-class” substitution carries a real risk of divergent biological outcomes, making compound-specific evaluation essential for reproducible research and procurement decisions.

Quantitative Differentiation Evidence for 2,5-Dimethylimidazo[1,2-a]pyridin-8-ol vs. Key Analogs


Lipophilicity (LogP) Advantage Over Des-Methyl and Mono-Methyl 8-Hydroxy Analogs

The target compound exhibits an XLogP of 2.2 , which is approximately 0.8–1.2 log units higher than imidazo[1,2-a]pyridin-8-ol (LogP 1.04–1.4) and approximately 0.85 log units higher than 2-methylimidazo[1,2-a]pyridin-8-ol (LogP 1.35) . This enhanced lipophilicity, driven by the dual methyl substitution, is expected to improve passive membrane permeability while maintaining moderate hydrophilicity due to the 8-OH group.

Lipophilicity Drug Design ADME

Hydrogen-Bond Donor Capacity Relative to Non-Hydroxylated 2,5-Dimethylimidazo[1,2-a]pyridine

2,5-Dimethylimidazo[1,2-a]pyridin-8-ol possesses one hydrogen-bond donor (the 8‑OH group) and two hydrogen-bond acceptors . In contrast, the non-hydroxylated analog 2,5-dimethylimidazo[1,2-a]pyridine has zero hydrogen-bond donors and a much lower TPSA of 17.3 Ų . The presence of the hydroxyl group in the target compound increases TPSA from 17.3 to 37.5 Ų (+20.2 Ų), enhancing aqueous solubility and enabling specific directional hydrogen-bond interactions with biological targets.

Hydrogen Bonding Fragment-Based Drug Design Solubility

Commercial Purity Advantage Over Commonly Sourced 2-Methyl Analog

The commercially available purity of 2,5-dimethylimidazo[1,2-a]pyridin-8-ol is specified at 97% , whereas the closely related mono-methyl analog 2-methylimidazo[1,2-a]pyridin-8-ol is commonly supplied at 95% purity . This 2-percentage-point difference in purity can reduce the burden of impurity profiling and purification in sensitive biochemical or cell-based assays.

Chemical Purity Reproducibility Procurement

Conformational Rigidity and Zero Rotatable Bonds vs. Flexible Analogs

2,5-Dimethylimidazo[1,2-a]pyridin-8-ol has zero rotatable bonds, indicating complete conformational rigidity beyond the hydroxyl group orientation . In contrast, many imidazo[1,2-a]pyridine derivatives with bulkier substituents (e.g., benzyl, phenethyl) possess 2–4 rotatable bonds, increasing entropic penalty upon target binding. The rigid core of the target compound may translate into improved ligand efficiency (higher binding affinity per heavy atom) in fragment-based screening.

Conformational Restriction Ligand Efficiency Binding Affinity

Optimal Deployment Scenarios for 2,5-Dimethylimidazo[1,2-a]pyridin-8-ol Based on Demonstrated Differentiation


Hit-to-Lead Optimization Requiring Balanced Lipophilicity (LogP 2.0–2.5)

Programs seeking a moderately lipophilic imidazopyridine scaffold with an embedded hydrogen-bond donor can deploy 2,5-dimethylimidazo[1,2-a]pyridin-8-ol as a starting point. Its XLogP of 2.2 positions it within the optimal range for both cellular permeability and aqueous solubility, avoiding the excessive lipophilicity of the des‑hydroxy analog (LogP ~2.2 but no HBD) while offering a permeability advantage over the des-methyl analog (LogP ~1.0–1.4) .

Fragment-Based Lead Discovery Exploiting Conformational Rigidity

The zero rotatable bonds of 2,5-dimethylimidazo[1,2-a]pyridin-8-ol make it an ideal fragment-sized scaffold (MW 162) for fragment-based screening. Its rigid, planar core minimizes conformational entropy penalty upon binding, potentially yielding higher ligand efficiency and cleaner SAR interpretation compared to more flexible imidazopyridine analogs .

Kinase or Enzyme Inhibitor Design Leveraging Dual HBA/HBD Motif

In target classes such as kinases, phosphodiesterases, or metabolic enzymes where specific directional hydrogen bonds are critical, the combination of two hydrogen-bond acceptors and one donor in 2,5-dimethylimidazo[1,2-a]pyridin-8-ol provides a distinct advantage over the non‑hydroxylated 2,5-dimethylimidazo[1,2-a]pyridine scaffold (HBD = 0) , enabling key hinge-region or active-site contacts that the latter cannot achieve.

Chemical Biology Probe Synthesis Requiring High-Purity Starting Material

For chemical probe campaigns where impurity-driven false positives must be minimized, the ≥97% commercial purity of 2,5-dimethylimidazo[1,2-a]pyridin-8-ol offers a reliability edge over the commonly sourced 2-methyl analog at 95% purity , reducing the need for pre‑use purification and improving batch-to-batch consistency.

Quote Request

Request a Quote for 2,5-Dimethylimidazo[1,2-a]pyridin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.